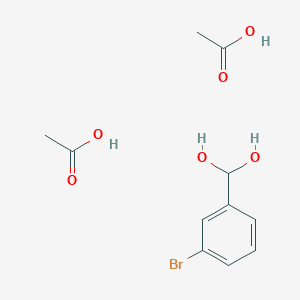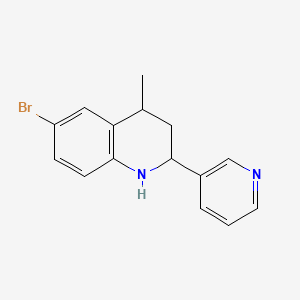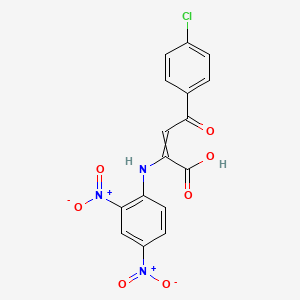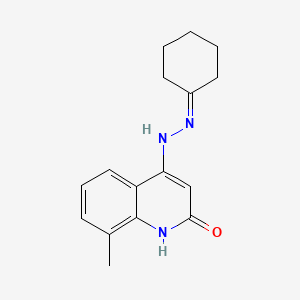
Acetic acid--(3-bromophenyl)methanediol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(3-bromophenyl)methanediol (2/1) is a chemical compound that combines acetic acid with (3-bromophenyl)methanediol in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3-bromophenyl)methanediol typically involves the esterification of acetic acid with (3-bromophenyl)methanediol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(3-bromophenyl)methanediol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(3-bromophenyl)methanediol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylmethanediol.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylmethanediol.
Substitution: Formation of various substituted phenylmethanediol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid–(3-bromophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–(3-bromophenyl)methanediol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the acetic acid moiety can undergo esterification and hydrolysis reactions, affecting the compound’s overall behavior in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid–(3-methoxyphenyl)methanediol
- Acetic acid–(3-chlorophenyl)methanediol
- Acetic acid–(4-bromophenyl)methanediol
Uniqueness
Acetic acid–(3-bromophenyl)methanediol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
555154-65-9 |
|---|---|
Molekularformel |
C11H15BrO6 |
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
acetic acid;(3-bromophenyl)methanediol |
InChI |
InChI=1S/C7H7BrO2.2C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;2*1-2(3)4/h1-4,7,9-10H;2*1H3,(H,3,4) |
InChI-Schlüssel |
UBLHUFAKSBBTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC(=C1)Br)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)

![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
